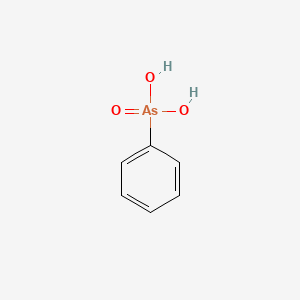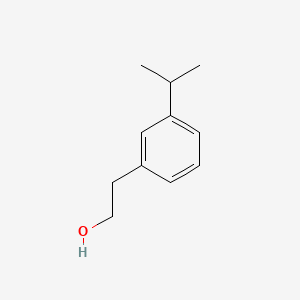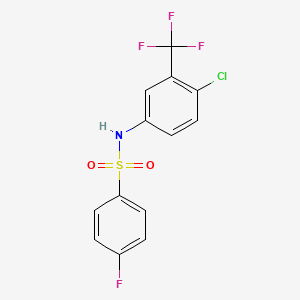
法波莫替唑
描述
法莫替唑,也称为阿福巴唑,是一种抗焦虑药物,于2000年代初在俄罗斯上市。 它以产生抗焦虑和神经保护作用而闻名,而没有任何镇静或肌肉松弛作用 。该化合物因其独特的机制和潜在的治疗益处而受到关注。
科学研究应用
法莫替唑因其在科学研究各个领域的潜在应用而得到广泛研究。在化学领域,它被用作模型化合物,用于研究不同化学反应对苯并咪唑衍生物的影响。 在生物学中,法莫替唑已被证明具有神经保护作用,使其成为治疗神经退行性疾病的潜在候选药物 。 在医学领域,它主要用作治疗焦虑症的抗焦虑剂 。 此外,法莫替唑已被研究用于治疗缺血性中风和其他疾病的潜在用途 。
作用机制
法莫替唑的作用机制尚不完全清楚,但据信涉及多个分子靶点和通路。 法莫替唑已被证明与σ-1受体、NRH:醌还原酶2 (NQO2) 和单胺氧化酶A (MAO-A) 相互作用 。这些相互作用被认为有助于其抗焦虑和神经保护作用。 此外,法莫替唑已被证明可以促进神经生长因子 (NGF) 和脑源性神经营养因子 (BDNF) 的释放,这些因子在神经保护中起作用 。
生化分析
Biochemical Properties
Fabomotizole’s mechanism of action remains poorly defined, with GABAergic, NGF - and BDNF -release-promoting, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism suggested as potential mechanisms . Fabomotizole was shown to inhibit MAO-A reversibly and there might be also some involvement with serotonin receptors .
Cellular Effects
Fabomotizole has been shown to have a beneficial effect in models of ischemic stroke . It has also been found to decrease the mRNA levels of certain genes, the products of which are involved in ribosome biogenesis, DNA and RNA binding, and are components of ribosomes and ribonucleoprotein complexes .
Molecular Mechanism
The molecular mechanism of Fabomotizole is not fully understood. It is known to interact with several receptors and enzymes. It has been suggested to promote the release of NGF and BDNF, agonize MT1 receptors, antagonize MT3 receptors, and agonize sigma receptors . It has also been shown to reversibly inhibit MAO-A and may interact with serotonin receptors .
Temporal Effects in Laboratory Settings
Fabomotizole has been shown to improve blood supply, limit the area of injury, and normalize pathological brain changes in localized cerebral ischemia . It also eliminates neuropsychological damage in models of ischemic and hemorrhagic stroke .
Dosage Effects in Animal Models
In animal models, Fabomotizole therapy for 28 days (15 mg/kg/day intraperitoneally) restored inotropic function of the left ventricle and increased ejection fraction from 54±3 to 65±3% (p =0.001) .
Metabolic Pathways
Fabomotizole is extensively metabolized in the liver
Transport and Distribution
It is known that Fabomotizole has a pronounced first-pass effect .
准备方法
法莫替唑的合成涉及多个步骤,从制备关键中间体2-(2-吗啉代乙硫基)-5-乙氧基苯并咪唑开始。然后,该中间体通过一系列化学反应转化为法莫替唑。 工业生产方法通常涉及高效液相色谱 (HPLC) 和质谱 (MS) 以确保最终产品的纯度和质量 。
化学反应分析
法莫替唑会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物包括法莫替唑的羟基化和去乙基化衍生物 。
相似化合物的比较
法莫替唑在抗焦虑药物中独树一帜,因为它没有镇静和肌肉松弛作用。 类似的化合物包括美碧卡、苯丁酸、赛兰克、瓦利多尔和贝甲基 。虽然这些化合物也具有抗焦虑作用,但它们的作用机制和副作用不同。 例如,苯丁酸以其镇静作用而闻名,而赛兰克是一种基于肽的药物,具有不同的分子靶点 。
属性
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUCVSRRUDYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169606 | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173352-21-1 | |
| Record name | Afobazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173352-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fabomotizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fabomotizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Afobazole (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride)?
A1: Afobazole primarily acts as a potent agonist of sigma-1 receptors (σ1R), with moderate affinity for sigma-2 receptors (σ2R), and melatonin receptors, specifically MT1 and MT3. [] []
Q2: How does Afobazole's interaction with σ1R influence neuronal responses to ischemia and acidosis?
A2: Afobazole, by activating σ1R, effectively reduces intracellular calcium overload in cortical neurons exposed to ischemia and acidosis. This modulation of calcium handling contributes significantly to its neuroprotective effects. []
Q3: Can you elaborate on the role of σ1R in Afobazole's neuroprotective effects against amyloid-β25–35 toxicity?
A3: Afobazole, through σ1R activation, inhibits microglial activation and subsequent toxicity induced by the amyloid-β25–35 fragment. This is achieved by reducing membrane ruffling, cell migration, and modulating the expression of apoptotic proteins (Bax, caspase-3, Bcl-2). [] []
Q4: Does Afobazole's interaction with σ receptors impact microglial function?
A4: Yes, Afobazole, acting as a pan-selective σ receptor agonist, inhibits microglial migration induced by ATP and UTP. This inhibition is mediated by both σ1 and σ2 receptors and leads to a decrease in intracellular calcium elevation. Furthermore, Afobazole blocks ATP-induced membrane currents in microglial cells, indicating a modulatory effect on purinergic receptor signaling. []
Q5: What is the role of GABAergic mechanisms in Afobazole's cerebrovascular and neuroprotective effects?
A5: GABAergic mechanisms are essential for Afobazole's beneficial effects on cerebral circulation. Studies show that GABA receptor antagonists, such as bicuculline and picrotoxin, significantly attenuate the cerebrovascular effects of Afobazole, highlighting the involvement of GABAergic pathways in its neuroprotective action. []
Q6: What is the molecular formula and weight of Afobazole?
A6: Afobazole has the molecular formula C16H22N4OS • 2HCl and a molecular weight of 387.36 g/mol.
Q7: Is there any available spectroscopic data for Afobazole?
A7: While the provided research papers primarily focus on the pharmacological effects of Afobazole, specific spectroscopic data is not included.
Q8: Is there information available on the material compatibility and stability of Afobazole under various conditions?
A8: The provided research papers primarily focus on the pharmacological aspects of Afobazole. Information regarding its material compatibility and stability under various conditions is not included in these studies.
Q9: Does Afobazole exhibit any catalytic properties?
A9: The provided research papers do not discuss any catalytic properties of Afobazole. Its primary mode of action revolves around its interaction with specific receptors and its influence on neuronal and glial cell signaling pathways.
Q10: Are there any computational chemistry studies or QSAR models developed for Afobazole?
A10: While the provided research articles highlight Afobazole's interaction with various receptors, they don't delve into detailed computational chemistry studies or QSAR models.
Q11: Has the structure-activity relationship (SAR) of Afobazole been investigated?
A11: Although the provided research focuses on Afobazole's pharmacological effects, it lacks specific details on SAR investigations and the impact of structural modifications on its activity, potency, and selectivity.
Q12: What is known about the stability of Afobazole under various conditions and potential formulation strategies?
A12: Information about the stability of Afobazole under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is not included in the provided research papers.
Q13: Can you describe the pharmacokinetics (PK) of Afobazole, including absorption, distribution, metabolism, and excretion (ADME)?
A13: Afobazole exhibits a rapid absorption and elimination profile in rats, undergoing extensive biotransformation with the formation of several metabolites, including the main metabolite M-11 (2-[2-(3-oxomorpholine-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride). It shows a moderate permeability into the brain and a first-pass effect after oral administration. [] []
Q14: What is the pharmacodynamic (PD) profile of Afobazole?
A14: Afobazole exhibits anxiolytic and neuroprotective effects, attributed to its interactions with σ1R, σ2R, MT1, MT3, and its modulation of monoamine neurotransmitter systems. [] []
Q15: Has the efficacy of Afobazole been evaluated in in vitro and in vivo models?
A15: Yes, Afobazole's efficacy has been extensively studied in both in vitro and in vivo models. In vitro studies utilizing rat cortical neurons and microglia have demonstrated its neuroprotective effects against ischemia, acidosis, and amyloid-β toxicity. [] [] [] [] In vivo studies utilizing rat models of anxiety, stroke, and Parkinson's disease have shown promising results in reducing anxiety, improving motor function, and mitigating neuronal damage. [] []
Q16: Is there any evidence of resistance or cross-resistance to Afobazole?
A16: The development of resistance to Afobazole has not been extensively studied in the provided research.
Q17: Have there been any studies on drug delivery strategies for Afobazole?
A17: The provided research primarily focuses on Afobazole's mechanism of action and efficacy in various experimental models. It lacks information on specific drug delivery strategies or targeted delivery approaches.
Q18: Are there any identified biomarkers associated with Afobazole efficacy or adverse effects?
A18: The research papers do not mention specific biomarkers for Afobazole efficacy or adverse effects.
Q19: What analytical methods are used to characterize and quantify Afobazole?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in several studies to assess Afobazole's pharmacokinetic profile and investigate its metabolism in rats. [] [] []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















